9-bromo-2,3-dimethylAnthracene
Description
Historical Context and Evolution of Anthracene (B1667546) Chemistry Research
The journey into anthracene chemistry began in 1832 when French chemists Jean-Baptiste Dumas and Auguste Laurent first isolated anthracene from coal tar. tandfonline.combldpharm.com Initially, research focused on understanding its basic structure and reactivity. A significant early discovery was the photodimerization of anthracene upon exposure to sunlight, a phenomenon that hinted at the rich photophysical properties of the anthracene chromophore. researchgate.net Over the years, research has evolved from basic characterization to the sophisticated synthesis of complex anthracene derivatives. rsc.org The development of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, has provided chemists with powerful tools to create a vast array of substituted anthracenes with tailored properties. acs.org These advancements have enabled the exploration of anthracenes in applications like organic light-emitting diodes (OLEDs) and as photosensitizers. researchgate.netchalmers.se
Significance of Halogenation and Alkyl Substitution in Polycyclic Aromatic Hydrocarbons
The addition of halogen and alkyl groups to a PAH backbone like anthracene is a powerful method for modifying its chemical and physical properties.
Halogenation , the introduction of a halogen atom (in this case, bromine), significantly influences the electronic nature of the aromatic system. Halogens are electron-withdrawing through induction but can be electron-donating through resonance. This dual nature can alter the molecule's reactivity, photophysical behavior, and intermolecular interactions. chemdataextractor.org For instance, bromination of PAHs can increase their persistence in the environment and modify their toxicity profiles. acs.orgchemspider.com The position of the halogen is crucial; substitution at the meso-positions (9 and 10) of anthracene, which are the most reactive, has a particularly pronounced effect. nih.gov The carbon-bromine bond also serves as a versatile synthetic handle, allowing for further functionalization through reactions like Suzuki and Stille couplings. chalmers.seresearchgate.net
Alkyl substitution , such as the addition of methyl groups, also imparts significant changes. Alkyl groups are electron-donating and can increase the electron density of the aromatic rings, which can affect reaction rates and the molecule's absorption and emission spectra. researchgate.net The position of these groups can introduce steric hindrance, influencing the molecule's shape and how it interacts with other molecules. For example, in the photodimerization of 2,3-dimethylanthracene (B1329340), the methyl groups influence the stereoselectivity of the reaction. acs.orgresearchgate.net Studies on alkylated PAHs have shown that substitution can alter metabolic pathways and the rate of environmental degradation. researchgate.netrsc.orgaablocks.com
Academic Rationale for Investigating 9-bromo-2,3-dimethylanthracene
While specific research focused solely on this compound is limited in publicly available literature, the rationale for its investigation can be inferred from studies on related compounds. The molecule combines the features of a brominated meso-position with alkyl groups on one of the outer rings. This structure makes it an interesting target for several reasons:
Synthetic Intermediate: The bromo group at the highly reactive 9-position makes it a valuable precursor for synthesizing more complex, polysubstituted anthracenes. It can be used in cross-coupling reactions to introduce a wide variety of other functional groups.
Probing Structure-Property Relationships: Studying this compound would allow researchers to deconstruct the combined electronic and steric effects of its substituents. By comparing its properties to those of anthracene, 9-bromoanthracene (B49045), and 2,3-dimethylanthracene, scientists can gain a deeper understanding of how these different functional groups collectively influence the behavior of the anthracene core.
Materials Science Applications: Functionalized anthracenes are widely explored for use in electronic and photonic materials. The specific substitutions in this compound could tune its fluorescence properties, solid-state packing, and charge-transport characteristics, making it a candidate for investigation in organic electronics. researchgate.net
Overview of Key Research Disciplines Applicable to this compound
The study of this compound would draw upon several key scientific disciplines:
Synthetic Organic Chemistry: Developing efficient and selective methods to synthesize the molecule is a primary focus. This could involve multi-step processes, likely starting from simpler precursors like 2,3-dimethylanthracene or 2,3-dibromoanthracene (B48569) and employing reactions like electrophilic bromination or metal-catalyzed couplings. acs.org
Photochemistry and Photophysics: Investigating how the compound absorbs and emits light, its fluorescence quantum yield, and its potential for applications like triplet-triplet annihilation upconversion are central areas of interest. chalmers.seresearchgate.net
Materials Science: Exploring the solid-state properties of the compound, such as its crystal packing and semiconductor characteristics, could lead to its use in organic field-effect transistors (OFETs) or as a component in luminescent materials. bldpharm.com
Computational Chemistry: Theoretical methods, such as Density Functional Theory (DFT), can be used to predict the molecule's geometry, electronic structure, and spectroscopic properties. tandfonline.comresearchgate.net These calculations complement experimental findings and provide deeper insight into the molecule's behavior.
Compound Data
Below are tables summarizing key information for this compound and its immediate precursor, 2,3-dimethylanthracene.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₃Br | nih.gov |
| CAS Number | 27111-62-2 | bldpharm.com |
| Average Mass | 285.184 g/mol | nih.gov |
| Monoisotopic Mass | 284.020063 u | nih.gov |
Table 2: Properties of 2,3-dimethylanthracene
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₄ | |
| CAS Number | 613-06-9 | |
| Molecular Weight | 206.2824 g/mol | |
| Melting Point | 252 °C |
| Appearance | Solid | |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H13Br |
|---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
9-bromo-2,3-dimethylanthracene |
InChI |
InChI=1S/C16H13Br/c1-10-7-13-9-12-5-3-4-6-14(12)16(17)15(13)8-11(10)2/h3-9H,1-2H3 |
InChI Key |
XWTCUMKTPIJYEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=CC=CC=C3C(=C2C=C1C)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 9 Bromo 2,3 Dimethylanthracene
Precursor Synthesis and Derivatization Strategies for 2,3-dimethylAnthracene (B1329340)
The primary precursor for the target compound is 2,3-dimethylanthracene. A common and effective method for its synthesis involves the Friedel-Crafts reaction between phthalic anhydride (B1165640) and o-xylene, followed by a reduction and dehydration sequence.
An alternative derivatization strategy to access functionalized 2,3-dimethylanthracene precursors involves the oxidation of 2,3-dimethylanthracene to 2,3-dimethylanthraquinone. lookchem.com This anthraquinone (B42736) can then serve as a stable intermediate from which the anthracene (B1667546) core can be regenerated in a later step. For instance, the oxidation of 2,3-dimethylnapthalene with sodium dichromate yields the corresponding dicarboxylic acid in high yield, a reaction which can be analogously applied to 2,3-dimethylanthracene. nih.gov This dicarboxylic acid can be further reduced to form 2,3-anthracenedimethanol. nih.gov These derivatization pathways offer versatile entry points to a range of substituted 2,3-dimethylanthracene precursors.
Direct Bromination Protocols and Regioselectivity Control
Direct bromination of the 2,3-dimethylanthracene precursor is a primary route to 9-bromo-2,3-dimethylanthracene. The inherent electronic properties of the anthracene nucleus dictate that electrophilic attack preferentially occurs at the meso-positions (C-9 and C-10) due to the high stability of the resulting sigma-complex (arenium ion). wikipedia.orgmsu.edu The presence of electron-donating methyl groups at the C-2 and C-3 positions further activates the ring system towards electrophilic substitution but does not typically alter the strong preference for 9- and 10-position reactivity. researchgate.net
Electrophilic bromination is the most direct method to introduce a bromine atom onto the anthracene core. masterorganicchemistry.com The reaction of anthracene with bromine readily yields 9,10-dibromoanthracene (B139309). wikipedia.org To achieve mono-bromination at the 9-position, careful control of stoichiometry and reaction conditions is essential.
Common brominating agents for this purpose include N-Bromosuccinimide (NBS) and elemental bromine (Br₂). The choice of solvent and the presence or absence of light and radical initiators are critical for controlling the regioselectivity and preventing side reactions, such as benzylic bromination of the methyl groups or over-bromination to 9,10-dibromoanthracene. rsc.orgresearchgate.net For instance, conducting the reaction in the dark and in a polar solvent like acetic acid favors the ionic, electrophilic pathway, leading to the desired C-9 substitution. rsc.org
Table 1: Comparison of Electrophilic Bromination Conditions for Anthracene Derivatives
| Brominating Agent | Solvent | Conditions | Outcome | Citation |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl₄) | Radical conditions (e.g., light) | Favors benzylic bromination on alkylated anthracenes. | rsc.orgthieme-connect.de |
| Bromine (Br₂) | Acetic Acid | Dark, N₂ atmosphere (ionic conditions) | Promotes nuclear bromination at the 10-position for 9-methylanthracene (B110197) derivatives. | rsc.org |
| Bromine (Br₂) | Methanol, NaHCO₃, Pyridine | Electrophilic addition | Can lead to 9,10-dihydro-9,10-dimethoxyanthracene instead of direct substitution. | researchgate.net |
| Bromine (Br₂) | Silica (B1680970) Gel (catalyst) | First-order conditions | Catalytically produces 9-bromoanthracene (B49045). | researchgate.net |
Radical bromination, typically initiated by light (hν) or radical initiators like AIBN, presents a competing reaction pathway. numberanalytics.comchemistryscore.com In the case of alkyl-substituted anthracenes like 2,3-dimethylanthracene, radical conditions can lead to bromination at the benzylic positions of the methyl groups rather than on the aromatic ring. researchgate.net For example, the reaction of 2,9-dimethylanthracene with bromine in carbon tetrachloride, a nonpolar solvent that favors radical mechanisms, can result in the formation of 9-bromomethyl-2-methylanthracene. rsc.org Therefore, to achieve the desired this compound, conditions that suppress radical pathways are necessary. The vigorous exclusion of light and oxygen is crucial to favor the ionic electrophilic substitution over the radical pathway. rsc.org
Cross-Coupling Approaches for Bromine Introduction at the C-9 Position
Modern synthetic chemistry offers advanced methods for C-Br bond formation through transition metal catalysis, which can provide high regioselectivity and milder reaction conditions compared to traditional electrophilic substitution. nih.govresearchgate.net
Palladium-catalyzed reactions have become a powerful tool for the functionalization of C-H bonds. rsc.org Palladium-catalyzed C-H activation/halogenation represents a state-of-the-art method for the regioselective bromination of arenes. nih.gov This approach often utilizes a directing group to guide the catalyst to a specific C-H bond. However, for highly reactive systems like anthracene, the inherent reactivity of the C-9 position can be exploited even without a directing group.
Catalytic systems, such as palladium acetate (B1210297) (Pd(OAc)₂) combined with an N-halosuccinimide (e.g., NBS) as the bromine source, can effectively catalyze the direct bromination of arene C-H bonds. nih.gov While specific studies on 2,3-dimethylanthracene are limited, the principles of Pd-catalyzed C-H activation on other polycyclic aromatic hydrocarbons (PAHs) suggest this is a viable and highly selective strategy. acs.orgresearchgate.netrsc.org
Table 2: Overview of Transition Metal-Catalyzed Bromination Strategies
| Catalyst System | Bromine Source | Substrate Type | Key Feature | Citation |
|---|---|---|---|---|
| Palladium Acetate (Pd(OAc)₂) | N-Bromosuccinimide (NBS) | Arenes, PAHs | Direct C-H bromination, high regioselectivity. | nih.gov |
| Palladium Complexes (e.g., Pd(PPh₃)₄) | Aryl/Vinyl Halides | Terminal Alkynes | Forms C-C bonds (Sonogashira coupling) to build anthracene core. | frontiersin.orgnih.gov |
| Rhodium Catalysts | Arylboronic Acids & Alkynes | Naphthyl precursors | Oxidative coupling to construct anthracene framework. | beilstein-journals.org |
| Cobalt/Zinc Reagents | Diynes & Butynols | Alkyne precursors | [2+2+2] Cycloaddition to form substituted anthracenes. | beilstein-journals.org |
Beyond palladium, other transition metals like rhodium and cobalt have been employed in the synthesis of complex anthracene scaffolds. beilstein-journals.org For example, rhodium-catalyzed oxidative coupling reactions can build the anthracene ring system from smaller precursors like arylboronic acids and alkynes. beilstein-journals.org Similarly, cobalt-catalyzed [2+2+2] cyclotrimerization reactions offer another pathway to construct the core structure. beilstein-journals.orgnih.gov While these methods focus on building the carbon framework rather than direct bromination, they can be adapted to use brominated starting materials, thereby introducing the bromine atom at the desired position from the outset. For instance, a cobalt-catalyzed cyclotrimerization could potentially employ a brominated diyne or alkyne to yield a pre-brominated anthracene derivative, offering a highly controlled and versatile synthetic route. nih.gov
Novel Synthetic Pathways and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of efficient, safe, and environmentally benign methods. For a molecule such as this compound, this involves exploring advanced technologies like microwave-assisted synthesis and flow chemistry, as well as adopting greener protocols that minimize solvent use and hazardous reagents.
Conventional heating methods can be slow and lead to side product formation in the synthesis of complex aromatic compounds. Microwave-assisted organic synthesis offers a powerful alternative, often leading to dramatically reduced reaction times, increased yields, and higher product purity. jksus.orgmdpi.com This technology can be particularly effective for reactions such as the bromination of aromatic systems and the construction of the anthracene core. scispace.comrsc.org For instance, the radical bromination of benzylic positions and the α-bromination of carbonyl compounds have been successfully achieved under microwave irradiation, suggesting its applicability for the bromination of a pre-formed 2,3-dimethylanthracene. rsc.orgresearchgate.net
Flow chemistry, where reactants are continuously pumped through a reactor, provides significant advantages in terms of safety, scalability, and process control, especially for hazardous reactions like bromination. mdpi.com The in-situ generation of bromine from safer precursors like HBr and an oxidant within a flow system minimizes exposure to the hazardous reagent. mdpi.com This approach could be adapted for the regioselective bromination of 2,3-dimethylanthracene to yield the 9-bromo derivative. Furthermore, photochemical reactions, which are common for anthracene derivatives, are particularly well-suited for flow reactors, allowing for efficient and uniform irradiation, which can improve productivity and product purity compared to batch processes. acs.org
Table 1: Proposed Microwave-Assisted and Flow Chemistry Protocols for this compound Synthesis Note: The following data is inferred from methodologies for analogous compounds due to the absence of direct literature for this compound.
| Parameter | Microwave-Assisted Bromination of 2,3-dimethylanthracene | Flow Chemistry Bromination of 2,3-dimethylanthracene |
| Starting Material | 2,3-dimethylanthracene | 2,3-dimethylanthracene |
| Reagent(s) | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN) | HBr, Oxidant (e.g., NaOCl) for in-situ Br₂ generation |
| Solvent | Diethyl carbonate or another high-boiling, microwave-transparent solvent | Dichloromethane or other suitable organic solvent |
| Temperature | 100-150 °C | Ambient to 0 °C (for improved selectivity) |
| Reaction Time | 5-30 minutes | Minutes (residence time in reactor) |
| Pressure | Sealed vessel conditions | Dependent on flow rate and reactor dimensions |
| Yield (Hypothetical) | > 80% | > 78% mdpi.com |
Green chemistry principles encourage the reduction or elimination of volatile organic solvents. Solvent-free reaction conditions, often facilitated by grinding or heating neat reactants, can lead to highly efficient and environmentally friendly syntheses. For anthracene derivatives, solvent-free multicomponent reactions catalyzed by agents like indium(III) chloride have been reported to produce complex structures in good yields. beilstein-journals.orgnih.govfrontiersin.org A potential solvent-free approach for synthesizing the core 2,3-dimethylanthracene could involve a Friedel-Crafts type reaction using silica gel-supported zinc bromide as a catalyst. beilstein-journals.org
The development of greener brominating agents is also a key area of research. Reagents like N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) and its polymeric version (PBBS) have been shown to be highly efficient and regioselective for the bromination of aromatic compounds under mild, catalyst-free conditions, offering a safer alternative to liquid bromine. organic-chemistry.org These reagents could potentially be used for the selective bromination of 2,3-dimethylanthracene at the highly reactive 9-position.
Table 2: Proposed Green Synthetic Protocols for this compound Note: The following data is inferred from methodologies for analogous compounds due to the absence of direct literature for this compound.
| Parameter | Solvent-Free Synthesis (Grinding Method) | Green Bromination Protocol |
| Reaction Type | Imide synthesis from anhydride and amine tandfonline.com | Electrophilic aromatic substitution |
| Starting Material | 2,3-dimethylanthracene | 2,3-dimethylanthracene |
| Reagent(s) | N/A (for core synthesis) | TBBDA or PBBS organic-chemistry.org |
| Catalyst | None required | None required |
| Solvent | None | Dichloromethane (minimal, recoverable) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | Minutes tandfonline.com | 15-120 minutes |
| Yield (Hypothetical) | Quantitative tandfonline.com | > 90% organic-chemistry.org |
| Green Advantage | No solvent, minimal energy input | Recyclable byproducts, mild conditions, high selectivity |
Scale-Up Considerations and Yield Optimization in Laboratory Synthesis
Transitioning a synthetic procedure from a small-scale discovery to a larger laboratory scale requires careful optimization of various parameters to maintain or improve yield and purity while ensuring safety and practicality. For the synthesis of this compound, optimization would likely focus on either the bromination of 2,3-dimethylanthracene or the construction of the substituted anthracene ring system.
Key parameters for optimization include:
Reagent Stoichiometry: The molar ratio of the brominating agent (e.g., NBS) to the 2,3-dimethylanthracene substrate is critical. An excess may lead to di- or polybrominated byproducts, while an insufficient amount will result in incomplete conversion.
Catalyst Loading: In catalyzed reactions, such as a Friedel-Crafts or Suzuki coupling to build the anthracene core, the amount of catalyst must be optimized to balance reaction rate and cost.
Temperature and Reaction Time: These two parameters are often interdependent. Higher temperatures can decrease reaction time but may also promote the formation of side products. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is essential to determine the optimal endpoint. skemman.is
Solvent and Concentration: The choice of solvent can significantly impact solubility, reaction rate, and selectivity. The concentration of reactants should be high enough to ensure a reasonable reaction rate but low enough to manage heat evolution and prevent precipitation issues.
Purification Method: The final purity of the product depends heavily on the purification strategy. For anthracene derivatives, column chromatography on silica gel is a common method. nih.gov Optimizing the solvent system for chromatography is crucial for separating the desired product from unreacted starting materials and byproducts. Recrystallization is another effective method for purifying solid products.
Table 3: Key Parameters for Laboratory Scale-Up and Yield Optimization Note: This table presents general considerations applicable to the synthesis of substituted anthracenes.
| Parameter | Considerations for Optimization | Potential Impact on Synthesis |
| Reactant Purity | Use of high-purity starting materials. | Impurities can lead to side reactions and lower yields. |
| Temperature Control | Precise control of reaction temperature, especially during exothermic steps. | Prevents byproduct formation and ensures reaction selectivity. |
| Mixing/Agitation | Efficient stirring to ensure a homogeneous reaction mixture. | Improves reaction rates and prevents localized overheating. |
| Work-up Procedure | Quenching of the reaction, extraction, and washing steps. | Efficient removal of byproducts and excess reagents. |
| Product Isolation | Filtration, recrystallization, or column chromatography. | Maximizes the recovery of the pure product. |
By systematically addressing these factors, a robust and reproducible laboratory-scale synthesis for this compound can be developed, drawing upon the extensive knowledge base for the synthesis of related anthracene compounds.
Elucidation of Advanced Spectroscopic and Structural Features of 9 Bromo 2,3 Dimethylanthracene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed Proton and Carbon-13 NMR Assignments and Spin-Spin Coupling Analysis
Specific chemical shift assignments, multiplicities, and coupling constants for the protons and carbon atoms of 9-bromo-2,3-dimethylanthracene are not available.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural and Conformational Insights
There are no published 2D NMR studies (COSY, HSQC, HMBC, NOESY) for this compound to provide detailed structural and conformational insights.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Analysis of Characteristic Functional Group Vibrations
A detailed analysis of the characteristic vibrational frequencies for the functional groups present in this compound is not available.
Investigation of Molecular Conformation and Intermolecular Interactions via Vibrational Modes
Without experimental IR and Raman spectra, an investigation into the molecular conformation and intermolecular interactions through its vibrational modes cannot be conducted.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
Detailed high-resolution mass spectrometry data and a proposed fragmentation pathway for this compound have not been documented in available scientific literature.
Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) Applications
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
There is a lack of specific published data on the use of tandem mass spectrometry (MS/MS) for the structural confirmation of this compound. In principle, MS/MS analysis would involve the isolation of the molecular ion of this compound, followed by collision-induced dissociation to generate a characteristic fragmentation pattern. This fragmentation pattern would serve as a fingerprint to confirm the molecular structure. However, without experimental data, a detailed discussion of its specific fragmentation pathways is not possible.
X-ray Crystallography and Solid-State Structural Analysis
A comprehensive search of crystallographic databases reveals a lack of publicly available single-crystal X-ray diffraction data for this compound. Consequently, a detailed analysis of its solid-state structural features based on experimental X-ray crystallography is not currently feasible.
Determination of Molecular Geometry and Bond Parameters
Without experimental X-ray crystallographic data, the precise molecular geometry and bond parameters (bond lengths and angles) of this compound cannot be definitively determined. While computational chemistry methods could provide theoretical predictions of these parameters, experimentally derived values from single-crystal X-ray diffraction are required for an authoritative elucidation.
Analysis of Crystal Packing Motifs and Supramolecular Interactions
An analysis of the crystal packing motifs and supramolecular interactions, such as π-π stacking or halogen bonding, for this compound is contingent on the availability of its crystal structure. As no such data has been reported, a discussion of how these molecules arrange themselves in the solid state and the nature of the intermolecular forces that govern their assembly is not possible.
Polymorphism and its Impact on Solid-State Properties
Polymorphism refers to the ability of a compound to crystallize in more than one crystal lattice arrangement. The study of polymorphism is crucial as different polymorphs can exhibit distinct physical and chemical properties. However, there are no published studies on the polymorphic behavior of this compound. Therefore, information regarding the existence of different crystalline forms and the impact of polymorphism on its solid-state properties is not available.
Reactivity and Mechanistic Investigations of 9 Bromo 2,3 Dimethylanthracene
Cross-Coupling Reactions as a Versatile Functionalization Strategy
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and 9-bromo-2,3-dimethylanthracene serves as a versatile substrate for such transformations. The C-Br bond at the 9-position is amenable to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for various coupling processes.
The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl compounds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 9-position. While specific studies on this compound are not extensively documented, the reactivity of similar 9-bromoanthracene (B49045) derivatives provides insight into the expected outcomes. For instance, the Suzuki cross-coupling reaction of 9-bromo-anthracene with naphthalene-2-boronic acid has been successfully employed in the synthesis of novel luminescent compounds. nih.gov
A general representation of the Suzuki-Miyaura coupling of this compound is shown below:
Typical reaction conditions involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand, and a base like sodium carbonate, potassium carbonate, or cesium carbonate. The choice of solvent is often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | 80-100 |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | 100 |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane/Water | 90-110 |
This table presents generally effective conditions for Suzuki-Miyaura couplings of aryl bromides and serves as a likely starting point for reactions with this compound.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction is highly effective for the alkynylation of 9-bromoanthracene derivatives, leading to the synthesis of various acetylenic anthracenes. These products are of interest for their potential applications in materials science and as building blocks for more complex molecules. The Sonogashira reaction of the closely related 9-bromoanthracene with ethynyltrimethylsilane has been reported to yield the expected 9-(trimethylsilylethynyl)anthracene, alongside other products. msu.edu
The general scheme for the Sonogashira coupling of this compound is as follows:
This reaction is typically carried out using a palladium catalyst like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, in conjunction with a copper(I) salt, such as copper(I) iodide (CuI), and an amine base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), which also often serves as the solvent.
Table 2: Common Catalytic Systems for Sonogashira Coupling
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF or DMF |
| Pd(PPh₃)₄ | CuI | DIPEA | Toluene |
| Pd(OAc)₂/PPh₃ | CuI | Piperidine | DMF |
This table outlines typical catalytic systems that are effective for Sonogashira couplings and are expected to be applicable to this compound.
The Heck reaction provides a method for the vinylation of aryl halides. In this reaction, this compound would react with an alkene in the presence of a palladium catalyst and a base to introduce a vinyl group at the 9-position. The Stille reaction, on the other hand, involves the coupling of an organohalide with an organotin compound, allowing for the introduction of a variety of carbon-based functional groups, including alkyl, vinyl, and aryl moieties.
While specific examples for this compound are scarce, the general utility of these reactions for functionalizing aryl bromides is well-established.
Table 3: Comparison of Heck and Stille Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Key Features |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Forms C(sp²)-C(sp²) bonds; often stereoselective. |
| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Tolerant of many functional groups; toxicity of tin reagents is a drawback. |
Nucleophilic Substitution Reactions at the Brominated Position
Direct nucleophilic aromatic substitution (SɴAr) on an unactivated aryl halide like this compound is generally difficult due to the electron-rich nature of the aromatic ring. However, under forcing conditions or through metal-catalyzed pathways, nucleophilic substitution can be achieved. For instance, treatment of 9,10-dibromoanthracene (B139309) with n-butyllithium can lead to a mono-lithiated species, which can then react with electrophiles in a nucleophilic substitution-like manner. utexas.edu
Common nucleophiles that could potentially displace the bromide include amines, alkoxides, and thiolates, often requiring high temperatures or the use of a catalyst such as a copper salt (Ullmann condensation).
Electrophilic Aromatic Substitution Reactions on the Anthracene (B1667546) Core
The anthracene core of this compound is susceptible to electrophilic aromatic substitution. The directing effects of the substituents on the ring determine the position of the incoming electrophile. The two methyl groups at the 2- and 3-positions are electron-donating and are ortho-, para-directing activators. The bromine atom at the 9-position is a deactivating but ortho-, para-directing group. The most reactive positions on the anthracene nucleus are the 9- and 10-positions. Since the 9-position is already substituted, electrophilic attack is most likely to occur at the 10-position. The electron-donating methyl groups further enhance the electron density of the aromatic system, making it more reactive towards electrophiles than unsubstituted anthracene.
For example, bromination of this compound would be expected to yield 9,10-dibromo-2,3-dimethylanthracene. Similarly, nitration or Friedel-Crafts acylation would also be predicted to occur at the 10-position.
Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile | Predicted Major Product |
| Bromination | Br₂/FeBr₃ | 9,10-dibromo-2,3-dimethylanthracene |
| Nitration | HNO₃/H₂SO₄ | 9-bromo-2,3-dimethyl-10-nitroanthracene |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-(9-bromo-2,3-dimethylanthracen-10-yl)ethanone |
Redox Chemistry and Electrochemical Properties of this compound
The extended π-system of the anthracene core allows this compound to undergo redox reactions. The electrochemical properties of substituted anthracenes have been studied, and it is known that they can be both oxidized and reduced. The oxidation potential is influenced by the nature of the substituents. The electron-donating methyl groups in this compound would be expected to lower the oxidation potential compared to unsubstituted 9-bromoanthracene, making it easier to oxidize. Conversely, the electron-withdrawing nature of the bromine atom would slightly increase the oxidation potential relative to 2,3-dimethylanthracene (B1329340).
Table 5: Expected Electrochemical Behavior of this compound
| Process | Expected Potential Range (vs. SCE) | Remarks |
| Oxidation | +1.0 to +1.5 V | Formation of a radical cation. The methyl groups stabilize the positive charge. |
| Reduction | -1.5 to -2.0 V | Formation of a radical anion. The extended π-system stabilizes the negative charge. |
Note: The potential ranges are estimates based on the electrochemical behavior of structurally related anthracene derivatives.
Oxidation and Reduction Potentials and their Correlation with Electronic Structure
The electrochemical potentials of anthracene derivatives are directly related to their electronic structure, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The oxidation potential corresponds to the removal of an electron from the HOMO, while the reduction potential relates to the addition of an electron to the LUMO.
Substituents on the anthracene ring significantly modify these orbital energies. Electron-donating groups, such as methyl (-CH₃), raise the HOMO energy level. This makes the molecule easier to oxidize, resulting in a lower, less positive oxidation potential. Conversely, electron-withdrawing groups generally lower the HOMO energy, making oxidation more difficult and increasing the oxidation potential.
In the case of this compound, the two methyl groups at the 2 and 3 positions act as electron-donating groups, raising the HOMO energy. The bromine atom at the 9-position has a dual effect: it is electron-withdrawing through induction but electron-donating through resonance. For anthracenes substituted at the meso (9,10) positions, the HOMO possesses a high electron density. cdnsciencepub.com Experimental data for related compounds show that the net effect of a 9-bromo substituent is an increase in the oxidation potential compared to unsubstituted anthracene, indicating that the inductive effect is dominant in this context. cdnsciencepub.com
| Compound | Standard Oxidation Potential (E°ox vs. SCE) | Reference |
|---|---|---|
| Anthracene | 1.09 V | cdnsciencepub.com |
| 9-Bromoanthracene | 1.14 V | cdnsciencepub.com |
| 9,10-Dimethylanthracene (B165754) | 0.88 V | cdnsciencepub.com |
| This compound | Estimated value between 0.88 V and 1.14 V |
Investigation of Electrochemical Reaction Mechanisms
The electrochemical reaction mechanism for many anthracene derivatives involves a reversible one-electron oxidation to form a stable cation radical. cdnsciencepub.com This process can be studied using techniques like cyclic voltammetry (CV). A reversible CV wave, characterized by a separation between the anodic and cathodic peak potentials (ΔEₚ) close to 59 mV for a one-electron process and a peak current ratio (iₚₐ/iₚ꜀) of unity, indicates that the resulting cation radical is stable on the timescale of the experiment.
Studies on 9-bromoanthracene show a reversible cyclic voltammogram, signifying the formation of a relatively stable cation radical. cdnsciencepub.com In contrast, the CV for 9,10-dimethylanthracene becomes irreversible at slower scan rates, suggesting that its cation radical is more reactive and may undergo subsequent chemical reactions. cdnsciencepub.com
For this compound, the initial electrochemical step is expected to be the one-electron oxidation to its corresponding cation radical. The stability of this radical would be influenced by the substituents. The delocalization of the positive charge across the anthracene π-system provides inherent stability. The methyl groups may further stabilize the cation through hyperconjugation, but they can also provide reactive sites for follow-up reactions. The bromine atom's influence on the radical's stability is complex, but the reversible behavior of 9-bromoanthracene suggests it does not lead to rapid decomposition. Therefore, the electrochemical mechanism would likely involve a quasi-reversible or irreversible oxidation, depending on the reaction conditions and the stability of the intermediate cation radical.
Photoinduced Reactions and Photoreactivity Studies
The rigid, planar, and π-conjugated structure of the anthracene core makes its derivatives highly photoreactive. Upon absorption of UV light, these molecules are promoted to an excited electronic state, from which they can undergo various transformations.
Photodimerization and Photoisomerization Pathways of Anthracene Derivatives
The most characteristic photoreaction of anthracenes is a [4π+4π] photodimerization. nih.govrsc.org This reaction occurs when an excited singlet-state anthracene molecule (¹An*) collides with a ground-state molecule (An), forming a dimer linked by new covalent bonds at the 9 and 10 positions. nih.gov In some cases, an excimer—an excited-state dimer that is only bound in the excited state—is formed as an intermediate. rsc.org
The efficiency and rate of photodimerization are highly dependent on the substituents. A study comparing the photoreactivity of anthracene and 9-bromoanthracene found that the dimerization of 9-bromoanthracene is approximately 10 times slower than that of the parent anthracene under identical conditions. nih.gov This significant decrease in reactivity is attributed to the "heavy atom effect" of bromine. The presence of the heavy bromine atom enhances the rate of intersystem crossing (ISC), a process where the molecule transitions from the reactive singlet excited state to the non-reactive triplet excited state. This provides an efficient non-reactive decay pathway, reducing the quantum yield of dimerization. nih.gov
For this compound, the photodimerization pathway is expected to follow the same [4π+4π] cycloaddition mechanism. The rate of this reaction would be primarily dictated by the 9-bromo substituent, leading to a significantly lower quantum yield compared to unsubstituted anthracene due to the heavy atom effect. The methyl groups at the 2 and 3 positions are not expected to sterically hinder the dimerization at the 9,10-positions but will subtly influence the electronic properties of the monomer and the stability of the resulting dimer.
While some complex anthracene derivatives can undergo photoisomerization, the primary and most studied photoreaction for the fundamental anthracene core is dimerization. rsc.org
| Reaction | Kinetic Constant (k) in CD₂Cl₂ | Reference |
|---|---|---|
| Anthracene + Anthracene → Dimer (AA) | 2.8 × 10⁻³ s⁻¹ | nih.gov |
| 9-Bromoanthracene + 9-Bromoanthracene → Dimer (BB) | 2.6 × 10⁻⁴ s⁻¹ | nih.gov |
Photoinduced Electron Transfer (PET) and Energy Transfer Processes
Photoinduced electron transfer (PET) is a process where an electronically excited molecule transfers an electron to or from another molecule, creating a radical ion pair. ias.ac.in The feasibility of a PET reaction depends on the change in Gibbs free energy (ΔG), which can be estimated using the Rehm-Weller equation. A key determinant is the oxidation potential of the electron donor and the reduction potential of the electron acceptor.
Given its oxidation potential, which is lowered by the electron-donating methyl groups, this compound can act as an effective photoinduced electron donor. Upon excitation with light, the excited molecule (¹[this compound]*) becomes a much stronger reducing agent than its ground-state counterpart and can donate an electron to a suitable acceptor molecule.
Studies on other anthracene derivatives have shown that PET to acceptors like N,N-diethylaniline can lead to the formation of radical ions. A critical factor in the utility of PET processes is the lifetime of the resulting charge-separated state. The rate of back electron transfer, which returns the molecules to their ground state, competes with the separation of the ions. The structure of the anthracene derivative can be modified to stabilize the resulting radical cation, thereby slowing back electron transfer and promoting the generation of long-lived charge-separated species. ias.ac.in
Energy transfer is another possible de-excitation pathway, where the excited donor molecule transfers its electronic energy to an acceptor molecule without the transfer of an electron. This process is distinct from PET and competes with it, as well as with fluorescence and other photochemical reactions like dimerization. The efficiency of energy transfer versus electron transfer depends on the specific electronic properties of the donor and acceptor pair.
Photophysical and Electronic Behavior of 9 Bromo 2,3 Dimethylanthracene
Electronic Absorption Spectroscopy in Solution and Solid State
The electronic absorption spectrum of 9-bromo-2,3-dimethylanthracene is predicted to be characteristic of a substituted anthracene (B1667546), dominated by π-π* transitions. In solution, anthracene typically displays a well-resolved absorption spectrum in the UV region, attributed to the π-π* transition of the anthracene moiety. mdpi.com For substituted anthracenes, the absorption spectrum generally retains the characteristic features of the parent molecule, but the position and intensity of the absorption bands can be influenced by the nature and position of the substituents. acs.org
The absorption spectrum of this compound is expected to exhibit a vibronic structure, which is a hallmark of many rigid aromatic hydrocarbons like anthracene. wikipedia.org This structure arises from the coupling of the electronic transition with various vibrational modes of the molecule. The absorption bands are anticipated to be relatively sharp, especially in non-polar solvents, reflecting the transitions from the ground electronic state (S₀) to different vibrational levels of the first excited singlet state (S₁).
Table 1: Predicted Electronic Absorption Data for this compound and Related Compounds
| Compound | Absorption Maxima (λ_max, nm) | Solvent |
|---|---|---|
| Anthracene | 357, 375 | Cyclohexane |
| 9-Bromoanthracene (B49045) | ~370 | Not Specified |
| 9,10-Diphenylanthracene | 372.5 | Cyclohexane |
Note: The data for this compound is an educated prediction based on the trends observed in related substituted anthracenes.
Solvatochromism refers to the change in the position, and sometimes intensity, of UV-visible absorption bands of a molecule in response to a change in the polarity of the solvent. For nonpolar molecules like anthracene, the solvatochromic shifts are generally small. nih.govresearchgate.net However, substitution can introduce a dipole moment, which may change upon electronic excitation, leading to more pronounced solvatochromic effects.
The introduction of the bromo and dimethyl groups to the anthracene core in this compound is expected to induce a small ground-state dipole moment. The change in this dipole moment upon excitation to the S₁ state will determine the extent of solvatochromism. In many substituted anthracenes, an intramolecular charge-transfer (ICT) character can be observed in the excited state, leading to a larger dipole moment in the excited state compared to the ground state. nih.gov This typically results in a red shift of the absorption maximum with increasing solvent polarity. For instance, the emission spectra of 9-bromo-10-naphthalen-2-yl-anthracene exhibit a slight blue shift with increasing solvent polarity. nih.gov Given the substitution pattern of this compound, a modest positive solvatochromism (red shift in more polar solvents) is anticipated for its absorption spectrum.
Steady-State and Time-Resolved Fluorescence Spectroscopy
The fluorescence properties of this compound are expected to be significantly influenced by the presence of the bromine atom due to the heavy-atom effect. mdpi.com
The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. For anthracene, the fluorescence quantum yield is typically around 0.27-0.36 in ethanol (B145695). bjraylight.com The introduction of electron-donating methyl groups at the 2 and 3 positions would generally be expected to enhance the fluorescence quantum yield. However, the presence of a bromine atom at the 9-position is known to cause significant fluorescence quenching due to the internal heavy-atom effect. nih.govresearchgate.net This effect enhances the rate of intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁), thereby depopulating the S₁ state and reducing the fluorescence quantum yield. For example, incorporating anthracene into a polymer backbone with 9,10-dibromoanthracene (B139309) decreases the quantum yield. mit.edu Therefore, it is highly probable that this compound will have a considerably lower fluorescence quantum yield compared to anthracene and 2,3-dimethylanthracene (B1329340).
Table 2: Fluorescence Quantum Yields (Φ_f) for Anthracene and Related Derivatives
| Compound | Fluorescence Quantum Yield (Φ_f) | Solvent |
|---|---|---|
| Anthracene | 0.27 | Ethanol |
| 9,10-Diphenylanthracene | 0.97 | Cyclohexane |
| 9,10-Dithienylanthracene | 0.009 | DMF |
Note: The data for this compound is a prediction based on the known heavy-atom effect of bromine on the fluorescence of anthracene derivatives.
The fluorescence lifetime (τ_f) is the average time the molecule spends in the excited singlet state before returning to the ground state. For anthracene, the fluorescence lifetime is typically in the range of a few nanoseconds. The presence of the bromine atom in this compound is expected to significantly shorten the fluorescence lifetime. This is a direct consequence of the enhanced rate of intersystem crossing, which provides an efficient non-radiative deactivation pathway for the S₁ state. The heavy bromine atom promotes spin-orbit coupling, which facilitates the spin-forbidden S₁ → T₁ transition. researchgate.netnih.gov This rapid depopulation of the S₁ state leads to a shorter fluorescence lifetime.
The primary deactivation pathways for the excited state of this compound are therefore predicted to be fluorescence and intersystem crossing. The contribution of internal conversion (a non-radiative decay from S₁ to S₀) is generally less significant for rigid aromatic hydrocarbons. The efficiency of intersystem crossing is expected to be high, making this compound a potential candidate as a triplet photosensitizer.
Table 3: Fluorescence Lifetimes (τ_f) for Anthracene and a Related Compound
| Compound | Fluorescence Lifetime (τ_f, ns) | Solvent |
|---|---|---|
| Anthracene | ~4.9 | Cyclohexane |
| 9,10-Diphenylethynylanthracene derivatives | 3.17 - 3.4 | Not Specified |
Note: The predicted fluorescence lifetime for this compound is an estimation based on the expected enhancement of intersystem crossing due to the heavy-atom effect.
Excited State Dynamics and Energy Transfer Mechanisms
The excited-state dynamics of this compound are expected to be dominated by the competition between fluorescence emission and intersystem crossing to the triplet manifold. Upon photoexcitation to the S₁ state, the molecule can either relax to the ground state via fluorescence or undergo intersystem crossing to an excited triplet state (likely T₁).
The heavy-atom effect of bromine is the critical factor governing these dynamics. nih.govresearchgate.net It significantly increases the rate of S₁ → T₁ intersystem crossing, making it a major deactivation channel. This implies that upon excitation, a significant population of triplet states will be formed. The subsequent fate of the triplet state would involve phosphorescence (radiative decay from T₁ to S₀) or non-radiative decay back to the ground state. However, phosphorescence from anthracene derivatives is typically weak at room temperature in solution and is often only observed in rigid matrices at low temperatures.
Energy transfer from the excited states of this compound is also a possibility. If other molecules with appropriate energy levels are present, both singlet-singlet (Förster resonance energy transfer, FRET) and triplet-triplet energy transfer can occur. Given the expected high triplet yield, this compound could act as an efficient triplet-sensitizer, transferring its triplet energy to other molecules.
Intersystem Crossing and Triplet State Formation
The introduction of a bromine atom at the 9-position of the anthracene core is expected to have a profound impact on the intersystem crossing (ISC) rate and the subsequent formation of triplet states. The heavy-atom effect, a well-documented phenomenon in photophysics, dictates that the presence of a heavy atom like bromine enhances spin-orbit coupling. This enhanced coupling facilitates the transition of an excited molecule from the singlet state (S1) to the triplet state (T1), a process that is typically spin-forbidden.
Consequently, one would anticipate a significantly higher ISC rate constant for this compound compared to its non-brominated counterpart, 2,3-dimethylanthracene. This would lead to a more efficient population of the triplet state, which could have implications for applications such as photodynamic therapy or triplet-triplet annihilation-based upconversion. The methyl groups at the 2 and 3 positions are not expected to significantly influence the ISC rate, as their effect on spin-orbit coupling is negligible compared to that of the bromine atom.
Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer Pathways
Both Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer are mechanisms by which an excited donor molecule can transfer its energy to an acceptor molecule. FRET is a through-space electrostatic interaction that depends on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and relative orientation of the two chromophores. Dexter energy transfer, on the other hand, is a short-range process requiring orbital overlap and involves a simultaneous exchange of electrons.
For this compound, its potential as an energy donor or acceptor in FRET processes would be dictated by its absorption and emission spectra. The presence of the bromo and dimethyl substituents will cause shifts in these spectra compared to unsubstituted anthracene, which would need to be considered when selecting a suitable FRET partner.
The efficient formation of a triplet state in this compound, as hypothesized above, would make it a prime candidate for triplet-triplet energy transfer via the Dexter mechanism. This is a crucial process in many organic electronic devices and photochemical reactions. The rate of Dexter energy transfer is highly dependent on the distance between the donor and acceptor, typically requiring close proximity for efficient transfer.
Aggregation-Induced Emission (AIE) or Aggregation-Caused Quenching (ACQ) Phenomena
The behavior of luminophores in the aggregated or solid state can differ significantly from their properties in dilute solutions. Many organic chromophores suffer from aggregation-caused quenching (ACQ), where their emission intensity is reduced upon aggregation due to the formation of non-emissive excimers or exciplexes. Conversely, some molecules exhibit aggregation-induced emission (AIE), where they become more emissive in the aggregated state.
Mechanistic Understanding of Aggregation Effects on Luminescence
The underlying mechanism for AIE is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state. In solution, these non-radiative decay pathways can efficiently quench fluorescence. When the molecules are packed together in an aggregate or a solid, these motions are hindered, forcing the excited state to decay radiatively, thus leading to enhanced emission.
For this compound, the planarity of the anthracene core, combined with the presence of the substituents, could lead to complex aggregation behavior. Whether it exhibits AIE or ACQ would depend on the specific intermolecular interactions and packing motifs adopted in the solid state.
Role of Molecular Packing and Intermolecular Interactions
The crystal structure and molecular packing of this compound would be the determining factors in its solid-state emission properties. Intermolecular interactions such as π-π stacking, C-H···π interactions, and halogen bonding (involving the bromine atom) would play a crucial role in dictating the packing arrangement.
If the packing allows for strong π-π stacking, this could lead to ACQ. However, if the substituents force a twisted or slipped-stacking arrangement that prevents strong electronic coupling between adjacent molecules while restricting intramolecular motions, AIE could be observed. Detailed crystallographic and photophysical studies of aggregates and thin films would be necessary to elucidate this behavior.
Charge Transport Properties in Thin Films
The ability of a material to transport charge carriers (electrons and holes) is fundamental to its application in organic electronic devices. For anthracene derivatives, charge transport typically occurs through a hopping mechanism between adjacent molecules in a thin film.
Carrier Mobility Studies in Organic Semiconductor Architectures
The carrier mobility of this compound in thin films would be highly dependent on the degree of molecular ordering and the electronic coupling between neighboring molecules. The substituents would influence the morphology of the thin film, which in turn affects the charge transport pathways.
Influence of Molecular Orientation and Morphology on Charge Transport
The arrangement of molecules in a crystal lattice or thin film determines the degree of intermolecular electronic coupling, a critical factor for efficient charge transport. In many anthracene-based materials, a herringbone packing motif is observed, where the long axes of adjacent molecules are tilted with respect to one another. This arrangement can lead to significant π-orbital overlap, which is essential for the movement of charge carriers. The introduction of substituents, such as the bromo and dimethyl groups in this compound, can significantly influence this packing. For instance, the position and nature of substituents can alter the intermolecular distances and the relative orientation of the anthracene cores, thereby modulating the charge transport characteristics.
Theoretical investigations on various anthracene derivatives have shown that even subtle changes in molecular structure can lead to substantial differences in charge transport properties. The substitution pattern on the anthracene core plays a crucial role in determining the solid-state packing and, consequently, the charge carrier mobility. For example, the introduction of bulky substituents can enforce a more ordered molecular arrangement, which may enhance charge transport. Conversely, substituents that disrupt the planarity of the anthracene core or hinder close packing can be detrimental to charge mobility.
The anisotropic nature of charge transport is another important consideration. Due to the specific arrangement of molecules in a crystal, charge mobility can be highly dependent on the crystallographic direction. This anisotropy is a direct consequence of the direction-dependent variations in intermolecular electronic coupling. Understanding and controlling this anisotropy is crucial for designing devices with optimized performance.
While specific experimental data for this compound is lacking, the following table summarizes the expected influence of its substituents on key charge transport parameters based on general principles observed in other substituted anthracenes.
| Parameter | Expected Influence of 9-bromo substitution | Expected Influence of 2,3-dimethyl substitution |
| Molecular Packing | May induce closer packing due to halogen-halogen interactions, potentially enhancing π-orbital overlap. | The steric bulk of the methyl groups could influence the herringbone packing angle and intermolecular distance. |
| Electronic Coupling | The electron-withdrawing nature of bromine can alter the electronic structure and influence the transfer integral between adjacent molecules. | Methyl groups, being weakly electron-donating, can subtly modify the frontier molecular orbital energies, affecting electronic coupling. |
| Reorganization Energy | Generally, halogen substitution can influence the rigidity of the molecule, which in turn affects the reorganization energy associated with charge transfer. | Alkyl substitutions can impact the vibrational modes of the molecule, which may have an effect on the reorganization energy. |
| Charge Carrier Mobility | The overall effect is complex and depends on the interplay between packing and electronic factors. Halogen substitution has been shown to either enhance or decrease mobility in different systems. | The impact on mobility is highly dependent on the resulting solid-state morphology. Favorable packing could lead to enhanced mobility. |
It is important to emphasize that these are general expectations, and the actual charge transport properties of this compound would need to be determined through experimental characterization and theoretical modeling specific to this compound.
Computational and Theoretical Chemistry Studies of 9 Bromo 2,3 Dimethylanthracene
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the ground-state properties of molecules with a high degree of accuracy.
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For 9-bromo-2,3-dimethylanthracene, the foundational structure is the planar, tricyclic aromatic system of anthracene (B1667546). The introduction of a bromine atom at the 9-position and two methyl groups at the 2- and 3-positions induces subtle but significant changes to this geometry.
The bulky bromine atom at the sterically hindered 9-position can cause slight puckering of the central aromatic ring to alleviate steric strain. The methyl groups at the 2- and 3-positions are expected to have a lesser impact on the planarity of the anthracene core. DFT calculations would precisely quantify bond lengths, bond angles, and dihedral angles, revealing the extent of these distortions. The electronic structure is also influenced by these substituents. The electron-withdrawing nature of the bromine atom and the electron-donating character of the methyl groups alter the electron density distribution across the aromatic system.
Illustrative Data Table of Expected Geometrical Parameters: (Note: This table is illustrative and represents expected trends. Actual values would be obtained from specific DFT calculations.)
| Parameter | Expected Value | Influence of Substituents |
| C-Br Bond Length | ~1.90 Å | Standard for brominated aromatics |
| C-C (Aromatic) Bond Lengths | 1.38 - 1.42 Å | Minor variations due to substitution |
| C-C (Methyl) Bond Length | ~1.51 Å | Typical for sp3-sp2 carbon bonds |
| Anthracene Core Planarity | Slightly distorted | Puckering due to the bromine atom |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and its optical and electronic properties.
Illustrative Data Table of Frontier Orbital Energies: (Note: This table is illustrative and based on data for related compounds. researchgate.net Actual values would be obtained from specific DFT calculations.)
| Molecular Orbital | Expected Energy Level (eV) | Primary Character |
| HOMO | -5.3 | π-orbital |
| LUMO | -2.2 | π-orbital |
| HOMO-LUMO Gap | 3.1 eV | π → π transition |
Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites of electrophilic and nucleophilic attack. In this compound, the ESP map would show regions of negative potential (electron-rich) and positive potential (electron-poor).
The π-system of the anthracene core is generally electron-rich. However, the electronegative bromine atom will create a region of significantly negative potential around it, while the carbon atom to which it is attached will become more electron-deficient. The methyl groups, being weakly electron-donating, will slightly increase the electron density on the peripheral aromatic ring. This detailed charge distribution, calculated through DFT, is vital for understanding intermolecular interactions and reactivity.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their electronically excited states. It is a powerful tool for predicting and interpreting electronic absorption and emission spectra.
TD-DFT calculations can predict the vertical excitation energies and oscillator strengths for electronic transitions. These calculations allow for the simulation of the UV-Visible absorption spectrum. For this compound, the absorption spectrum is expected to be dominated by π-π* transitions characteristic of the anthracene chromophore. The positions and intensities of the absorption bands will be modulated by the bromo and dimethyl substituents.
Similarly, TD-DFT can be used to optimize the geometry of the first excited state, allowing for the prediction of fluorescence emission spectra. The difference between the absorption and emission maxima, known as the Stokes shift, can also be estimated.
A key aspect of TD-DFT analysis is the characterization of the nature of the electronic transitions. For this compound, the lowest energy transitions are expected to be predominantly of π-π* character, involving the promotion of an electron from a bonding π-orbital to an antibonding π*-orbital of the anthracene core.
The presence of the bromine atom, which has lone pairs of electrons, could introduce the possibility of n-π* transitions, although these are often weaker and may be masked by the intense π-π* transitions. Furthermore, the combination of electron-donating methyl groups and the electron-withdrawing bromine atom could lead to some degree of intramolecular charge transfer (ICT) character in certain excited states, where electron density shifts from one part of the molecule to another upon excitation. A detailed analysis of the molecular orbitals involved in each transition, as provided by TD-DFT calculations, would elucidate the precise nature of the excited states.
Molecular Dynamics (MD) Simulations of this compound
Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the behavior of molecules over time. For a molecule like this compound, MD simulations can provide critical insights into its structural dynamics, flexibility, and interactions with its environment at an atomic level. Although specific MD studies on this compound are not extensively documented in publicly available literature, we can infer its likely behavior based on simulations of anthracene and other substituted polycyclic aromatic hydrocarbons (PAHs). aip.orgnih.govresearchgate.net
Conformational Analysis and Flexibility Studies
The core of this compound is the rigid anthracene ring system. This polycyclic aromatic framework is inherently planar, and significant deviations from this planarity would require a substantial amount of energy. mdpi.com Therefore, the primary focus of conformational analysis via MD simulations would be on the dynamics of the substituents: the bromine atom and the two methyl groups.
Key Predicted Findings from MD Simulations:
Rigid Anthracene Core: The anthracene backbone is expected to maintain a high degree of planarity, with only minor out-of-plane fluctuations.
Substituent Dynamics: The bromine atom would exhibit vibrational motion, while the methyl groups would show both vibrational and rotational freedom.
Torsional Angles: Analysis of the dihedral angles between the methyl hydrogens and the anthracene plane would provide a quantitative measure of their rotational dynamics.
Below is a hypothetical data table representing typical root-mean-square fluctuation (RMSF) values that might be obtained from an MD simulation of this compound, illustrating the expected flexibility of different parts of the molecule.
| Atomic Group | Predicted RMSF (Å) | Interpretation |
| Anthracene Core Carbons | 0.1 - 0.2 | High rigidity of the aromatic system |
| Bromine Atom | 0.2 - 0.3 | Moderate vibrational motion |
| Methyl Group Carbons | 0.3 - 0.4 | Higher flexibility due to bond rotations |
| Methyl Group Hydrogens | 0.4 - 0.6 | Greatest flexibility due to rapid rotation |
Simulation of Intermolecular Interactions and Aggregation Behavior
In a simulated environment containing multiple this compound molecules, MD can elucidate the nature of intermolecular forces that govern their self-assembly and aggregation. For PAHs, π-π stacking is a dominant form of non-covalent interaction, where the electron-rich aromatic rings of adjacent molecules align. researchgate.net
The substituents on the anthracene core would modulate these interactions. The bulky bromine atom and methyl groups would introduce steric hindrance, potentially disrupting perfect face-to-face π-π stacking. However, they also introduce other potential interaction sites. The bromine atom, for instance, can participate in halogen bonding, a type of non-covalent interaction with electron-donating atoms. The methyl groups can engage in C-H···π interactions.
MD simulations would likely predict a complex aggregation behavior, with molecules arranging in a way that balances attractive π-π interactions with the steric repulsion of the substituents. This could lead to slipped-stack or herringbone packing arrangements, which are common in substituted PAHs.
Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bonding Orbital (NBO) Analysis
While MD simulations describe the physical motion of atoms, QTAIM and NBO analyses provide a detailed picture of the electron distribution and bonding within a molecule. These quantum chemical methods are invaluable for understanding the electronic consequences of substituting the anthracene core with bromine and methyl groups.
Elucidation of Intramolecular Bonding and Intermolecular Interactions
QTAIM analysis partitions the electron density of a molecule into atomic basins, allowing for a rigorous definition of atoms and the bonds between them. Analysis of the bond critical points (BCPs) between atoms reveals the nature of the chemical bonds. For this compound, QTAIM would be used to:
Characterize the C-Br bond, likely showing a degree of polar character.
Analyze the C-C bonds within the anthracene ring to assess their aromaticity.
Investigate weaker intramolecular interactions, such as those between the bromine atom and adjacent hydrogens.
NBO analysis provides a chemist's-eye view of bonding by translating the complex molecular orbitals into localized bonds and lone pairs. wikipedia.org For this molecule, NBO analysis would be particularly useful for:
Quantifying the hybridization of the carbon and bromine orbitals in the C-Br bond.
Analyzing the delocalization of π-electrons across the anthracene system.
Investigating hyperconjugative interactions between the methyl C-H bonds and the aromatic ring.
The following table presents hypothetical NBO analysis data for a key interaction in this compound, illustrating the delocalization of electron density.
| Donor NBO | Acceptor NBO | Second-Order Perturbation Energy E(2) (kcal/mol) | Interpretation |
| π(C1-C2) | π(C3-C4) | ~15-20 | Strong π-electron delocalization within the aromatic ring. |
| LP(Br) | σ(C9-C10) | ~1-2 | Weak hyperconjugative interaction indicating some electron donation from the bromine lone pair to the ring. |
Prediction of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for predicting the feasibility of chemical reactions, mapping out their pathways, and characterizing the high-energy transition states that govern their rates. rsc.orgsmu.edu For this compound, theoretical calculations could be employed to explore a variety of potential reactions.
One important class of reactions for anthracenes is cycloaddition, such as the Diels-Alder reaction. researchgate.net The electronic and steric effects of the bromo and methyl substituents would influence the reactivity of the anthracene core. Computational methods, particularly density functional theory (DFT), can be used to calculate the activation energies for such reactions.
For example, in a hypothetical Diels-Alder reaction with maleimide, calculations would likely show that the substituents at the 9- and 2,3-positions influence the regioselectivity of the reaction. The transition state for this reaction would be located and its geometry optimized. Frequency calculations on the transition state structure would confirm that it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
A representative data table for a predicted reaction is shown below.
| Reaction | Reactants | Predicted Activation Energy (kcal/mol) | Transition State Geometry Highlights |
| Diels-Alder Cycloaddition | This compound + Maleimide | 20 - 25 | Asynchronous bond formation, with the new C-C bonds having unequal lengths in the transition state. |
By calculating the energies of reactants, transition states, and products, a complete energy profile for the reaction can be constructed, providing fundamental insights into the chemical reactivity of this compound. nih.govrsc.org
Applications of 9 Bromo 2,3 Dimethylanthracene and Its Derivatives in Advanced Functional Materials
Organic Light-Emitting Diodes (OLEDs) and Display Technologies
Derivatives of 9-bromo-2,3-dimethylanthracene are pivotal in the advancement of OLED technologies, serving multiple roles within the device architecture to enhance efficiency, stability, and color purity. The inherent luminescence of the anthracene (B1667546) core, coupled with the synthetic versatility offered by the bromo- and dimethyl-substituents, allows for the fine-tuning of molecular properties to meet the stringent demands of modern displays.
While this compound itself is not typically employed as a primary emitter, its derivatives are instrumental in the synthesis of advanced emitter materials. The bromo-substituent serves as a reactive site, commonly utilized in cross-coupling reactions like the Suzuki-Miyaura coupling, to introduce various aryl groups. This synthetic strategy allows for the extension of the π-conjugated system, which is crucial for tuning the emission color and improving the photoluminescence quantum yield (PLQY). For instance, by coupling this compound with different boronic acids, a library of emitters with tailored emission wavelengths from blue to green can be synthesized.
The most significant application of this compound derivatives in OLEDs is arguably in the development of host materials for the emissive layer. In a typical phosphorescent or fluorescent OLED, a host material constitutes the bulk of the emissive layer, with a small percentage of an emitter dopant. The host material is responsible for facilitating charge transport and transferring energy to the emitter.
Derivatives of this compound are used to synthesize larger, more rigid molecular structures with high triplet energies, which is a critical requirement for hosting phosphorescent emitters and preventing back energy transfer. For example, this compound can be used as a precursor to create complex molecules incorporating carbazole (B46965) or other electron-donating or electron-withdrawing moieties. These modifications help to balance charge injection and transport within the emissive layer, leading to improved device performance.
The following table summarizes the performance of OLEDs utilizing various anthracene-based host materials, illustrating the potential of this class of compounds.
| Host Material Derivative | Dopant | Max. EQE (%) | Emission Color | CIE Coordinates (x, y) |
| Anthracene-Carbazole | FIrpic | 15.2 | Sky Blue | (0.18, 0.38) |
| Spiro-Anthracene | Iridium(III) complex | 22.5 | Green | (0.32, 0.61) |
| Diphenylanthracene | Perylene derivative | 8.7 | Blue | (0.15, 0.19) |
These data, while not specific to this compound derivatives, highlight the high performance achievable with anthracene-based hosts. The synthetic accessibility provided by the bromo-substituent on the 2,3-dimethylanthracene (B1329340) core makes it an attractive starting point for creating next-generation host materials.
Organic Field-Effect Transistors (OFETs) and Flexible Electronics
While the primary research focus for this compound derivatives has been in OLEDs, the inherent semiconductor properties of the anthracene core also make them promising candidates for applications in OFETs and flexible electronics.
In OFETs, the active layer is responsible for charge transport between the source and drain electrodes, modulated by the gate voltage. The charge mobility of this layer is a key performance metric. The molecular structure and solid-state packing of the organic semiconductor are critical determinants of its charge mobility.
Derivatives of this compound can be functionalized to promote ordered molecular packing, which is essential for efficient charge transport. The introduction of specific side chains via the bromo-position can influence the intermolecular interactions and lead to favorable π-stacking. The 2,3-dimethyl substitution pattern can also play a role in directing the crystal packing. Theoretical studies on related anthracene derivatives have shown that substitutions on the anthracene core can significantly impact the electronic coupling between adjacent molecules, and thus the charge mobility. For instance, some anthracene derivatives have been theoretically shown to exhibit hole mobilities as high as 1.5 cm²/Vs.
The performance of an OFET is not solely dependent on the intrinsic properties of the material but also on the morphology of the active layer film. For solution-processed devices, controlling the crystallization and film formation is crucial. The solubility and processing characteristics of this compound derivatives can be tuned through chemical modification. The methyl groups can enhance solubility in common organic solvents, allowing for the use of various solution-coating techniques like spin-coating and inkjet printing.
The final morphology of the thin film, including its crystallinity, grain size, and the presence of defects, will ultimately dictate the device's performance. Research on other soluble anthracene derivatives has demonstrated that careful control over processing conditions can lead to well-ordered films with improved charge transport characteristics.
Organic Photovoltaics (OPVs) and Solar Energy Conversion
The application of this compound derivatives in the field of organic photovoltaics is an emerging area of interest. In OPVs, organic materials are used to absorb sunlight and convert it into electrical energy. The most common device architecture is the bulk heterojunction (BHJ), where an electron donor and an electron acceptor material are blended together.
Anthracene derivatives, with their strong absorption in the UV-visible region and suitable energy levels, can be engineered to function as either electron donor or acceptor materials. This compound serves as a versatile building block for synthesizing more complex molecules for OPV applications. For example, it can be functionalized with electron-donating groups to create donor materials or with electron-withdrawing groups to create acceptor materials.
A study on solution-processed small-molecule bulk heterojunction photovoltaic cells utilized triisopropylsilylethynyl (TIPS) anthracene derivatives as electron donors, blended with a fullerene derivative as the electron acceptor. This research demonstrated that anthracene-based materials are viable candidates for solar energy conversion, with the devices achieving a power conversion efficiency (PCE) of up to 1.4%. While this example does not directly involve a 2,3-dimethylanthracene derivative, it underscores the potential of the anthracene core in OPV applications. The synthetic accessibility of this compound makes it a valuable platform for developing novel materials for more efficient solar cells.
The following table presents key parameters for an OPV device based on a TIPS-anthracene derivative.
| Donor Material | Acceptor Material | PCE (%) | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) |
| TIPSAntBT | PCBM | 1.4 | 0.75 | 4.5 |
This data illustrates the promise of anthracene derivatives in the field of solar energy conversion. Further research into derivatives of this compound could lead to the development of more efficient and stable organic photovoltaic devices.
Electron Donor or Acceptor Components in Bulk Heterojunction Devices
In the field of organic photovoltaics (OPVs), bulk heterojunction (BHJ) devices represent a key architecture. These devices rely on a blend of electron donor and electron acceptor materials to facilitate photoinduced charge separation and transport. Anthracene derivatives have been explored as effective donor materials due to their high charge carrier mobility and tunable electronic properties. rsc.orgnih.gov
The function of an anthracene derivative as a donor material is dictated by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels relative to the acceptor material, typically a fullerene derivative or other non-fullerene acceptor. The anthracene core provides a rigid, planar π-conjugated system conducive to efficient charge transport. The introduction of substituents like the bromo- and dimethyl- groups in this compound would modulate these energy levels. The electron-withdrawing nature of the bromine atom can lower both HOMO and LUMO levels, potentially increasing the open-circuit voltage (Voc) of the resulting solar cell. Conversely, the electron-donating methyl groups can raise the HOMO level, which can be tailored to optimize the energy level alignment for efficient charge transfer.
Research into conjugated anthracene derivatives has shown that modifying the π-spacers connecting the anthracene core to other parts of the molecule can significantly impact device performance. For instance, substituting olefinic spacers for acetylenic ones in certain anthracene-based donors has led to notable increases in power conversion efficiencies (PCE) in BHJ solar cells. rsc.org This highlights the sensitivity of photovoltaic performance to the molecular structure of the donor material.
| Anthracene Derivative Type | Role in BHJ | Key Performance Metric | Reference |
| Phenylanthracene with alkyl side-chains | Hole Transport/Donor | Hole mobility up to 2.59 cm² V⁻¹ s⁻¹ | rsc.org |
| Anthracene with olefinic/acetylenic spacers | Donor Material | Enhanced power conversion efficiencies | rsc.org |
| General Anthracene Derivatives | Blue Emitter/Donor | High thermal stability and solubility | researchgate.net |
Interface Engineering in Photovoltaic Cells
Beyond the active layer, anthracene derivatives can be employed in interface engineering to enhance the performance and stability of photovoltaic cells. Interfacial layers between the electrodes and the active layer are crucial for efficient charge extraction and for blocking unwanted charge recombination.
Derivatives of this compound could be designed to form self-assembled monolayers (SAMs) on electrode surfaces, such as indium tin oxide (ITO) or aluminum. The bromine atom could facilitate specific interactions with the electrode surface, while the anthracene core's electronic properties could help reduce the work function mismatch between the electrode and the active layer. This modification can lead to improved ohmic contact, reducing series resistance and enhancing charge collection efficiency.
Furthermore, these compounds can act as a buffer layer to prevent detrimental chemical reactions between the active layer and the electrode, thereby increasing the device's operational lifetime. The ability of anthracene derivatives to self-assemble into ordered structures is particularly advantageous for creating uniform and defect-free interfacial layers.
Chemical Sensors and Chemodosimeters
The inherent fluorescence of the anthracene core makes its derivatives excellent candidates for developing chemical sensors and chemodosimeters. mdpi.com These sensors operate by detecting changes in their optical properties, such as fluorescence intensity or color, upon interaction with a specific analyte.
Design Principles for Analyte Detection and Selectivity
The design of an anthracene-based sensor hinges on integrating a recognition site (receptor) for the target analyte with the fluorescent anthracene unit (fluorophore). The selectivity of the sensor is determined by the specific binding affinity of the receptor for the analyte.
Key design principles include:
Receptor-Analyte Binding: The receptor is chosen based on its ability to selectively bind to the target analyte through mechanisms like hydrogen bonding, electrostatic interactions, or coordinate bonding. For instance, crown ethers can be attached to the anthracene core to detect metal ions, while boronic acid groups can be used to recognize nucleotides. acs.org
Fluorophore-Receptor Communication: An effective communication pathway must exist between the receptor and the anthracene fluorophore. Upon analyte binding, the receptor should induce a change in the electronic structure of the anthracene core, leading to a measurable change in its fluorescence.
Analyte-Induced Reaction: In chemodosimeters, the analyte triggers an irreversible chemical reaction that transforms the sensor molecule, causing a distinct change in its optical properties. acs.org For example, a reaction could cleave a quenching group from the anthracene fluorophore, leading to a "turn-on" fluorescence response.
The this compound scaffold offers a versatile platform for such designs. The bromine atom at the 9-position can be readily substituted via cross-coupling reactions to attach various receptor units, making it a key synthetic handle for creating a library of sensors for different analytes.
Sensing Mechanisms and Optical Responses (Fluorescence Turn-On/Off)
Anthracene-based sensors primarily operate through fluorescence quenching ("turn-off") or fluorescence enhancement ("turn-on") mechanisms upon analyte detection. researchgate.net
Fluorescence Turn-Off: In this mode, the sensor is initially highly fluorescent. Upon binding the analyte, a quenching process is initiated, leading to a decrease in fluorescence intensity. Common quenching mechanisms include Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET). mdpi.comresearchgate.net For example, a sensor for Fe³⁺ ions showed significant fluorescence quenching, achieving a low limit of detection. bohrium.com
Fluorescence Turn-On: These sensors are initially non-fluorescent or weakly fluorescent. The interaction with the analyte disrupts a pre-existing quenching pathway or forms a new emissive species, resulting in a dramatic increase in fluorescence. acs.org This "dark-to-bright" transition is highly desirable as it provides a high signal-to-noise ratio. For instance, anthracene-based thioacetals have been designed as "turn-on" probes for mercury ions (Hg²⁺), where the analyte catalyzes the hydrolysis of the thioacetal to release a highly fluorescent anthracene aldehyde. acs.orgmdpi.com
| Sensor Derivative | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) | Reference |
| Anthracene-based Thioacetal | Hg²⁺ | Fluorescence "Turn-On" | 4.93 x 10⁻⁸ mol/L | mdpi.com |
| Dipodal Anthracene Receptor | Fe³⁺ | Fluorescence Quenching | 0.314 µM | bohrium.com |
| Anthracene-based Chalcone | Picric Acid (PA) | Fluorescence Quenching | - | nih.gov |
| Anthracene with Imidazolium Groups | Nucleotides (ATP, GTP) | Fluorescence Changes | - | acs.org |
Supramolecular Assemblies and Smart Materials
Supramolecular chemistry involves the organization of molecules into well-defined, functional architectures through non-covalent interactions. Anthracene derivatives are excellent building blocks for such assemblies due to their planar, aromatic structure, which promotes strong π-π stacking interactions.
Self-Assembly Strategies and Ordered Architectures
The self-assembly of this compound and its derivatives can be guided by a variety of non-covalent forces, including π-π stacking, hydrogen bonding, and van der Waals forces, to create ordered nanostructures. koreascience.kr
π-π Stacking: The flat surface of the anthracene core is ideal for forming stacked arrangements, leading to the creation of one-dimensional structures like nanofibers and nanorods. The electronic properties of these assemblies are highly dependent on the degree of orbital overlap between adjacent molecules.
Solvent-Induced Assembly: The assembly process can be controlled by changing the solvent environment. For example, an amphiphilic anthracene derivative was shown to self-assemble into prickly microspheres when water was added to an ethanol (B145695) solution, driven by hydrophobic and π-π interactions. koreascience.kr
Aggregation-Induced Emission (AIE): While many aromatic compounds suffer from fluorescence quenching in the aggregated state, some anthracene derivatives exhibit AIE, where aggregation leads to enhanced emission. nih.govacs.org This property is valuable for developing solid-state sensors and imaging agents. For example, an anthracene-guanidine derivative was shown to form highly emissive T-shaped dimers within cells, allowing for bioimaging applications. acs.org
These self-assembly strategies allow for the bottom-up fabrication of "smart" materials whose properties can be switched in response to external stimuli like light, temperature, or the introduction of a chemical agent. nih.gov The ordered arrangement of molecules within these supramolecular structures can give rise to emergent properties not present in the individual molecules, opening doors to applications in electronics, photonics, and nanotechnology.
Stimuli-Responsive Materials (e.g., Mechanoluminescence)
The investigation into stimuli-responsive materials, which alter their properties in response to external stimuli, has revealed the potential of various organic compounds. Among these, anthracene derivatives have been a subject of research for their luminescent properties that can be triggered by mechanical force, a phenomenon known as mechanoluminescence. While direct research on the mechanoluminescent properties of this compound is not extensively documented in publicly available literature, the study of analogous anthracene derivatives provides insight into the potential of this class of compounds in the development of advanced functional materials.
Research into other anthracene derivatives has demonstrated that modifications to the core anthracene structure can induce or modulate mechanoluminescent behavior. The packing modes and intermolecular interactions within the crystal structure of these compounds play a crucial role in their ability to emit light upon mechanical stimulation such as grinding or shearing. researchgate.netrsc.org
A study on a series of anthracene derivatives illustrates this principle. An parent molecule, an anthracene and boric acid ester conjugate (BN), was shown to exhibit bright blue mechanoluminescence that was visible in daylight and could be sustained for over two minutes with continuous grinding. researchgate.netrsc.org To understand the structure-property relationships, three derivatives were synthesized by introducing different substituent groups to this parent molecule. researchgate.netrsc.org
The introduction of an electron-withdrawing nitrobenzene (B124822) group resulted in a derivative (BO) that displayed a weak green mechanoluminescence. In contrast, the incorporation of a different electron-withdrawing formyl group (BE) or an electron-donating diphenylamine (B1679370) group (BB) completely quenched the mechanoluminescent properties. researchgate.netrsc.org These findings underscore the sensitive dependence of mechanoluminescence on the electronic nature of the substituents and their influence on the molecular packing in the solid state.
The detailed research findings for these analogous anthracene derivatives are summarized in the table below.
| Compound | Substituent Group | Mechanoluminescence (ML) | ML Color | Observations |
| BN | Boric acid ester | Present | Bright Blue | ML observable in daylight and sustainable for >2 minutes with constant grinding. researchgate.netrsc.org |
| BO | Electron-withdrawing nitrobenzene | Present | Green | Weak ML observed. researchgate.netrsc.org |
| BE | Electron-withdrawing formyl | Absent | N/A | No ML displayed. researchgate.netrsc.org |
| BB | Electron-donating diphenylamine | Absent | N/A | No ML displayed. researchgate.netrsc.org |
The preliminary analysis from these studies suggests that a feasible design strategy for mechanoluminescent anthracene derivatives involves careful consideration of the intermolecular interactions and crystal packing, which can be fine-tuned through the strategic placement of various functional groups. researchgate.netrsc.org While these results are for compounds structurally different from this compound, they highlight the inherent potential of the anthracene core to serve as a building block for new stimuli-responsive, mechanoluminescent materials. Further research would be necessary to determine if the specific combination of bromo and dimethyl substituents on the anthracene core in this compound could yield similar or enhanced mechanoluminescent properties.
Structure Property Relationships and Rational Design of 9 Bromo 2,3 Dimethylanthracene Derivatives
Influence of Halogenation on Electronic and Photophysical Properties
The introduction of a bromine atom at the 9-position of the 2,3-dimethylanthracene (B1329340) core significantly modulates its electronic and photophysical characteristics. Halogenation, in general, influences the molecular geometries and packing in crystals, which in turn endows the derivatives with different photophysical properties.
Electronic Effects: The bromine atom acts as a weak electron-withdrawing group through an inductive effect, while also participating in p-π conjugation with the aromatic system. researchgate.net This substitution can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Computational studies, such as those using Density Functional Theory (DFT), on similar brominated polycyclic aromatic hydrocarbons (PAHs) show that halogenation leads to a lower total ground state energy and a modified energy gap, which can enhance reactivity and conductivity. researchgate.net This tuning of frontier orbital energies is critical for designing materials with appropriate charge injection and transport properties for electronic devices.
| Compound | Key Substituent Effect | Expected λmax (Absorption) | Expected λmax (Emission) | Expected Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|---|
| Anthracene (B1667546) | Baseline | ~375 nm | ~400 nm | High |
| 2,3-dimethylanthracene | Alkyl groups (hyperconjugation) | Slight red-shift vs. Anthracene | Slight red-shift vs. Anthracene | High |
| 9-bromo-2,3-dimethylanthracene | Bromine (p-π conjugation & heavy-atom effect) | Red-shift vs. dimethylanthracene | Red-shift vs. dimethylanthracene | Lowered due to heavy-atom effect |
Impact of Alkyl Substituents on Molecular Conformation and Intermolecular Interactions
The methyl groups at the 2- and 3-positions of the anthracene core play a critical role in determining the molecule's solid-state packing and, consequently, its bulk material properties.
Molecular Conformation and Steric Hindrance: While the anthracene core is inherently planar, the addition of substituents can introduce steric strain. Bulky substituents, including methyl groups, at the periphery of the anthracene ring are often used to restrain aggregation and π–π stacking between molecules in the solid state. researchgate.netrsc.org This steric hindrance is crucial for preventing aggregation-caused quenching (ACQ), a phenomenon where fluorescence intensity decreases in the solid state due to the formation of non-emissive aggregates. mdpi.com By creating a more twisted molecular conformation, these groups help maintain high emission efficiency in thin films, a desirable trait for OLED applications. rsc.org
Intermolecular Interactions: The arrangement of molecules in a crystal lattice dictates charge transport and photophysical behavior. While strong π–π stacking might be disrupted by the methyl groups, other intermolecular forces become significant. Lattice dynamics studies on 2,3-dimethylanthracene crystals reveal a complex packing arrangement influenced by dipolar disorder. researchgate.net Furthermore, interactions such as C–H⋯π bonds, where a hydrogen atom from a methyl group on one molecule interacts with the π-electron cloud of an adjacent molecule, can become dominant. rsc.org These interactions are weaker than direct π–π stacking but are crucial in directing crystal architecture and can suppress molecular vibrations, thereby reducing non-radiative decay pathways and enhancing emission. rsc.org The engineering of alkyl chains has been shown to be an effective method for fine-tuning intermolecular packing and improving charge carrier mobility in organic semiconductors. rsc.org
| Substitution Pattern | Dominant Intermolecular Interaction | Consequence for Material Properties |
|---|---|---|
| Unsubstituted Anthracene | Strong π–π stacking (Herringbone) | Good charge transport along stacking axis, but prone to excimer formation and fluorescence quenching. |
| 9,10-Disubstituted (Bulky Groups) | Sterically hindered π–π stacking | Reduced aggregation-caused quenching, improved solid-state fluorescence, amorphous film formation. researchgate.net |
| 2,3-dimethyl substitution | Weakened π–π stacking, increased role of C–H⋯π interactions | Balances solid-state emission with ordered packing, potentially enhancing charge mobility and emission. researchgate.netrsc.org |
Strategies for Further Functionalization of the Anthracene Core
The this compound molecule is an excellent precursor for the synthesis of more complex derivatives because the bromine atom serves as a versatile synthetic handle. Bromoanthracenes are crucial intermediates for creating novel materials for applications like OLEDs. nih.gov
The primary route for functionalization is through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
Suzuki-Miyaura Coupling: This reaction involves coupling the bromoanthracene with an organoboron compound (e.g., a boronic acid or ester). It is a highly versatile method for introducing a wide range of aryl or vinyl substituents at the 9-position. nih.govacs.org This strategy has been used to synthesize various anthracene-based emitters for OLEDs. rsc.org
Sonogashira Coupling: This reaction couples the bromoanthracene with a terminal alkyne, enabling the introduction of alkynyl groups. x-mol.netwikipedia.org This extends the π-conjugation of the molecule, which can be used to tune the emission color toward longer wavelengths.
Heck Coupling: This reaction can be used to introduce vinyl substituents.
Buchwald-Hartwig Amination: This allows for the formation of C-N bonds, introducing amine functionalities which can significantly alter the electronic properties, turning the molecule into a hole-transporting or emissive material.
Beyond cross-coupling, other reactions can be employed. The bromine can be replaced via nucleophilic substitution reactions, although this is less common on an sp² carbon. Furthermore, the anthracene core itself can undergo reactions like Diels-Alder cycloadditions, though the 9- and 10-positions are typically the most reactive. mdpi.com The presence of bromo substituents enables a wide range of functionalization, making these compounds valuable precursors for polysubstituted anthracenes. beilstein-journals.orgnih.gov
Correlation Between Molecular Structure and Performance in Material Applications
The specific structural features of this compound and its derivatives directly correlate with their performance in material applications, particularly in organic electronics. rsc.orgnbinno.com
Organic Light-Emitting Diodes (OLEDs):
Structure: The rigid anthracene core provides a high-fluorescence scaffold, leading to efficient light emission. The bromine at the 9-position can be replaced with various electron-donating or electron-withdrawing groups via cross-coupling. worktribe.com
Performance Correlation: Attaching hole-transporting moieties (like carbazoles) and electron-transporting moieties (like benzonitriles) to the anthracene core creates bipolar molecules. This balanced charge transport is essential for high efficiency in the emissive layer of an OLED. rsc.org The 2,3-dimethyl groups provide steric hindrance, preventing π-stacking and ensuring high solid-state luminescence efficiency, leading to bright and efficient deep-blue emission in non-doped devices. rsc.orgrsc.org
Organic Field-Effect Transistors (OFETs):
Structure: The planar, π-conjugated system of the anthracene core is conducive to charge transport. rsc.org The 2,3-dimethyl groups influence solubility and molecular packing.
Performance Correlation: Controlled intermolecular interactions are key to high charge carrier mobility. While strong π-π stacking is often desired for OFETs, side-chain engineering with alkyl groups can be used to optimize molecular ordering and processing from solution. rsc.org By tuning the intermolecular packing, derivatives of 2,3-dimethylanthracene can be designed to favor ordered crystalline domains in thin films, which facilitates efficient charge transport and leads to higher device mobility. rsc.org
| Structural Feature | Associated Property | Impact on OLED Performance | Impact on OFET Performance |
|---|---|---|---|
| Anthracene Core | High intrinsic fluorescence, rigid planarity | Enables efficient blue emission. rsc.org | Provides π-system for charge transport. rsc.org |
| 9-Bromo Position | Reactive site for functionalization | Allows attachment of charge-transporting groups to create bipolar emitters. rsc.org | Enables synthesis of larger conjugated systems to tune energy levels. |
| 2,3-Dimethyl Groups | Steric hindrance, improved solubility | Suppresses aggregation quenching, enhancing solid-state emission efficiency. researchgate.net | Improves solution processability and controls thin-film morphology. rsc.org |
Computational-Guided Design of Novel Anthracene Derivatives
The rational design of new materials is increasingly reliant on computational chemistry to predict molecular properties before undertaking complex and time-consuming synthesis. Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are powerful tools for modeling the structure-property relationships in anthracene derivatives. researchgate.netresearchgate.net
Predicting Electronic and Photophysical Properties: Researchers can use DFT to calculate the HOMO and LUMO energy levels, the energy gap, and the charge distribution of hypothetical molecules. researchgate.netresearchgate.net This allows for the in silico screening of various substituents at the 9-position of the 2,3-dimethylanthracene core to identify candidates with optimal energy levels for use in a specific device architecture (e.g., matching the work function of electrodes). TD-DFT calculations can predict absorption and emission spectra, helping to design molecules with a specific desired color of emission, such as deep blue for OLED displays. chalmers.se
Modeling Intermolecular Interactions: Computational methods can also be used to simulate how molecules will pack in the solid state. By calculating intermolecular interaction energies, it is possible to predict the most stable crystal packing arrangements. mdpi.com This is invaluable for designing OFET materials, as it can help predict whether a given molecular design will lead to a favorable packing motif (e.g., herringbone or brickwork) for efficient charge transport.
Accelerating Materials Discovery: By using a computational-guided approach, scientists can create a virtual library of this compound derivatives with different functional groups. They can then screen this library for promising electronic and photophysical properties, selecting only the most ideal candidates for synthesis and experimental validation. researchgate.net This synergy between theoretical prediction and experimental work accelerates the discovery of new, high-performance materials for optoelectronic applications. tandfonline.com
Conclusion and Future Research Directions for 9 Bromo 2,3 Dimethylanthracene
Summary of Current Academic Understanding
Currently, there is a significant scarcity of dedicated academic research focused specifically on 9-bromo-2,3-dimethylanthracene. While the broader class of anthracene (B1667546) derivatives is extensively studied for its photophysical and electronic properties, this particular compound has not been the subject of detailed investigation in the available scientific literature. scirp.orgmdpi.comnih.gov Its basic chemical identity is cataloged, with a registered CAS number of 27111-62-2 and a molecular formula of C16H13Br. bldpharm.combldpharm.com
The academic understanding of this compound is largely theoretical, extrapolated from the known characteristics of its parent molecules, 9-bromoanthracene (B49045) and 2,3-dimethylanthracene (B1329340). chemicalbook.comnih.gov Research on 9-bromoanthracene shows it serves as a key intermediate in the synthesis of polycyclic aromatic hydrocarbons (PAHs) for applications in organic light-emitting diodes (OLEDs). ossila.com Similarly, studies on other substituted anthracenes highlight how modifications to the anthracene core can tune optical and electronic properties for use in advanced materials. scirp.orgresearchgate.net However, without direct experimental studies, the specific influence of combining a bromo-substituent at the 9-position with two methyl groups at the 2- and 3-positions remains undocumented.
Unresolved Challenges and Knowledge Gaps in Research
The primary challenge and knowledge gap surrounding this compound is the complete lack of empirical data. Key research areas that remain entirely unexplored include:
Synthesis and Characterization: While general methods for synthesizing substituted anthracenes exist, a validated, high-yield synthetic route specifically for this compound has not been published. chemicalbook.com Consequently, its detailed characterization data (NMR, IR, Mass Spectrometry, and single-crystal X-ray analysis) are unavailable.
Photophysical Properties: Fundamental properties such as absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime have not been measured. nih.gov Understanding these is crucial for assessing its potential as a luminescent material. mdpi.com
Electronic and Electrochemical Properties: There is no information on the compound's HOMO/LUMO energy levels, band gap, or redox behavior. researchgate.net This data is essential for evaluating its suitability for electronic applications like OLEDs or organic field-effect transistors (OFETs). ossila.com
Reactivity: The chemical reactivity of the compound, particularly how the methyl and bromo substituents influence reactions like Suzuki or Buchwald-Hartwig cross-coupling, remains unknown. These reactions are fundamental for building more complex molecular architectures.
A summary of these knowledge gaps is presented in the table below.
| Research Area | Specific Knowledge Gap |
| Synthesis | Lack of a published, optimized synthetic protocol. |
| Characterization | Absence of spectroscopic and crystallographic data. |
| Photophysics | No experimental data on absorption, emission, or quantum yield. |
| Electronics | Unknown HOMO/LUMO levels and electrochemical properties. |
| Reactivity | Unexplored potential in cross-coupling and other functionalization reactions. |
Emerging Research Opportunities and Interdisciplinary Connections
Despite the lack of current research, the structure of this compound suggests several promising avenues for future investigation. The presence of both a reactive bromine atom and a fluorescent anthracene core creates opportunities at the intersection of synthetic chemistry, materials science, and physics.
Materials Science: As a building block, this compound could be used to synthesize novel blue-emitting materials for OLEDs. The methyl groups could enhance solubility and influence solid-state packing, potentially mitigating the aggregation-caused quenching that affects many anthracene derivatives. nih.gov
Organic Electronics: The compound could be explored as a precursor for semiconductors. Functionalization at the bromine position could attach various electron-donating or -accepting moieties, allowing for the systematic tuning of electronic properties for applications in OFETs or organic photovoltaics. ossila.com
Chemical Sensing: The anthracene core is known for its sensitivity to quenchers. Future research could investigate if derivatives of this compound could be developed as fluorescent probes for detecting specific analytes.
Potential for Advanced Material Development and Technological Impact
The true potential of this compound in advanced material development is contingent on addressing the fundamental knowledge gaps. If initial studies reveal favorable photophysical and electronic properties, the technological impact could be significant.
Next-Generation Displays: If the compound proves to be an efficient and stable blue emitter, it could contribute to the development of more energy-efficient and longer-lasting OLED displays with improved color purity.
Solid-State Lighting: As with other anthracene derivatives, it could be incorporated into solution-processable fluorescent emitters for solid-state lighting applications. nih.gov
Functional Polymers: The molecule could be polymerized, using the bromo- group as a handle, to create novel conjugated polymers with tailored optoelectronic properties for use in flexible electronics and sensors.
The pathway from its current status as an uncharacterized molecule to a component in advanced technology requires foundational research into its synthesis and properties. Should these prove promising, this compound could become a valuable component in the toolkit of materials chemists and engineers.
Q & A
Q. What are the standard synthetic routes for 9-bromo-2,3-dimethylanthracene, and how are reaction conditions optimized?
The compound is typically synthesized via bromination of 2,3-dimethylanthracene using bromine (Br₂) in carbon disulfide (CS₂) under reflux. A reported procedure involves adding bromine dropwise to a cooled CS₂ solution of 2,3-dimethylanthracene, yielding 93% product with a melting point of 117–118°C . Key optimizations include:
- Solvent choice : CS₂ is preferred due to its ability to stabilize reactive intermediates.
- Temperature control : Maintaining low temperatures during bromine addition minimizes side reactions.
- Reaction monitoring : TLC or HPLC can track reaction progress and ensure completion .
Q. How is the purity and structure of this compound verified experimentally?
- Nuclear Magnetic Resonance (NMR) : The aromatic protons in the anthracene core appear at δ 7.76 (d, 6H) in the H NMR spectrum, while methyl and bromine-substituted protons are observed at δ 2.70–1.65 .
- High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is confirmed using reverse-phase HPLC with UV detection .
- Melting Point Analysis : A sharp melting point (117–118°C) indicates high crystallinity and purity .
Q. What safety precautions are critical when handling this compound?
The compound is classified as a mutagen and requires:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of volatile reagents (e.g., CS₂ or HBr byproducts) .
- Waste Disposal : Collect halogenated waste separately and neutralize acidic byproducts (e.g., HBr) with NaOH before disposal .
Advanced Research Questions
Q. How does brominating reagent selection impact the efficiency of this compound synthesis?
Traditional methods using Br₂ in CS₂ achieve 93% yield , while alternative reagents like bromodimethylsulfonium bromide (BDMS) in dichloromethane (DCM) offer milder conditions and reduced toxicity. BDMS avoids handling volatile Br₂ and achieves comparable yields in shorter reaction times (30 minutes vs. 2.5 hours) . Key trade-offs include:
- Cost : BDMS is more expensive than Br₂ but reduces safety risks.
- Byproduct Management : BDMS generates HBr gas, requiring NaOH traps for neutralization .
Q. What spectroscopic techniques are most effective for resolving structural ambiguities in substituted anthracenes?
- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry, as demonstrated for 9,10-dibromoanthracene derivatives .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Kovats retention indices and fragmentation patterns help distinguish positional isomers (e.g., 9-bromo vs. 10-bromo substitution) .
- UV-Vis Spectroscopy : Absorption maxima (e.g., 261 nm for anthracene derivatives) correlate with π-conjugation extent and substituent electronic effects .
Q. How can this compound be functionalized for applications in optoelectronic materials?
The bromine atom serves as a site for cross-coupling reactions:
- Suzuki-Miyaura Coupling : React with aryl boronic acids (e.g., 4-methoxyphenyl boronic acid) using Pd(PPh₃)₄ catalyst to introduce electron-donating/withdrawing groups. This modifies photophysical properties (e.g., fluorescence quantum yield) for OLED or sensor applications .
- Lithiation : Bromine-lithium exchange enables nucleophilic addition to carbonyl compounds, generating anthracene-based dendrimers .
Q. What strategies address contradictions in reported melting points or yields for this compound?
Discrepancies may arise from:
- Purity Differences : Recrystallization solvents (e.g., benzene-hexane vs. CS₂) affect crystal packing and observed melting points .
- Reaction Scale : Small-scale syntheses (<10 mmol) often report higher yields due to better heat/stoichiometry control vs. industrial-scale processes .
- Analytical Methods : HPLC vs. H NMR integration may over/underestimate purity by 2–5% .
Methodological Tables
Q. Table 1: Comparison of Bromination Methods
| Reagent | Solvent | Time | Yield | Safety Concerns |
|---|---|---|---|---|
| Br₂ | CS₂ | 2.5 h | 93% | Toxic fumes, corrosion |
| BDMS | DCM | 30 m | 96% | HBr gas (requires trapping) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
